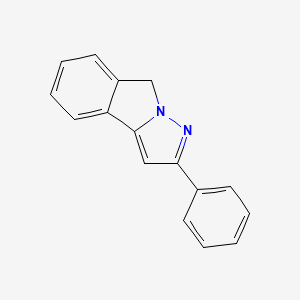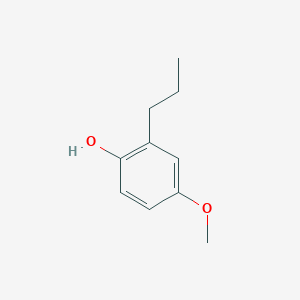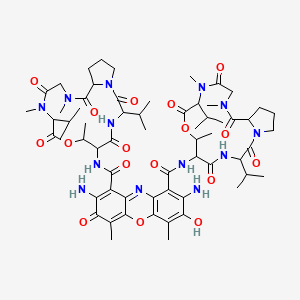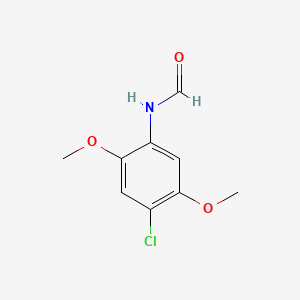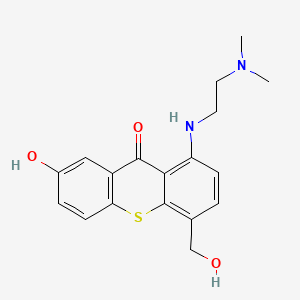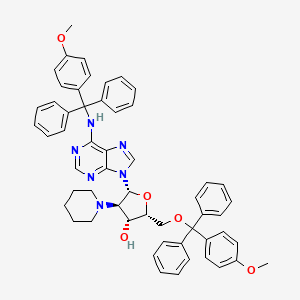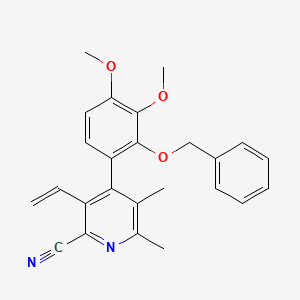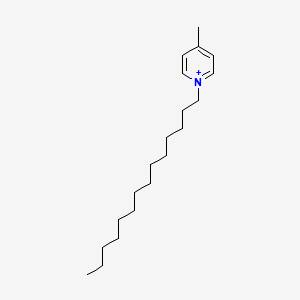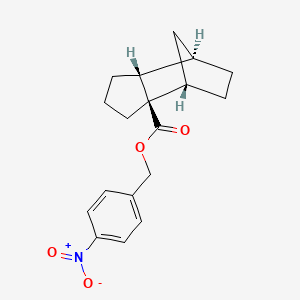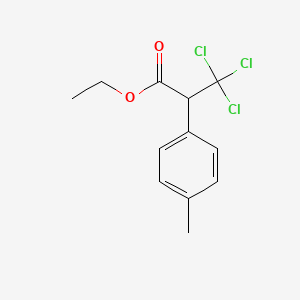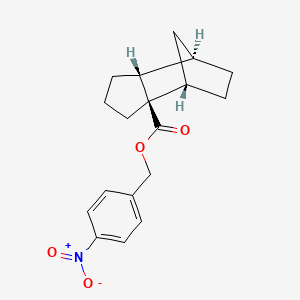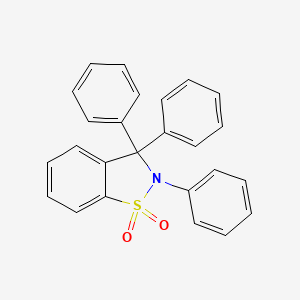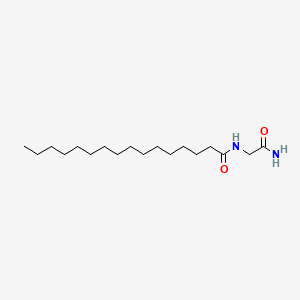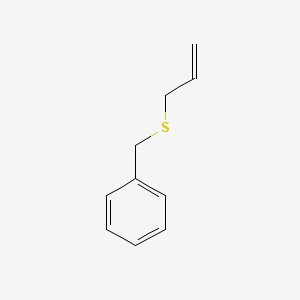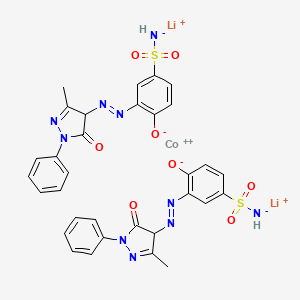
Einecs 267-695-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 267-695-2, also known by its Chemical Abstracts Service number 67906-23-4, is a complex compound with the molecular formula C32H26CoLi2N10O8S2 . This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthesis of Einecs 267-695-2 involves multiple steps and specific reaction conditions. The synthetic routes typically include the combination of cobalt, lithium, nitrogen, oxygen, and sulfur-containing reagents under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Einecs 267-695-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 267-695-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Einecs 267-695-2 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Einecs 267-695-2 can be compared with other similar compounds, such as:
Einecs 267-015-4: Another cobalt-containing compound with different molecular properties.
Einecs 234-985-5: A bismuth-containing compound with distinct chemical behavior.
Einecs 239-934-0: A mercury-containing compound with unique reactivity.
The uniqueness of this compound lies in its specific combination of elements and its resulting chemical properties, which make it suitable for various specialized applications.
Properties
CAS No. |
68550-85-6 |
|---|---|
Molecular Formula |
C32H26CoLi2N10O8S2 |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
dilithium;4-azanidylsulfonyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H14N5O4S.Co.2Li/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H2-,17,19,22,24,25);;;/q2*-1;+2;2*+1/p-2 |
InChI Key |
KNSKHSNLDCUPHS-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


